molecular formula C18H15NO2 B12893324 (E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one

(E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one

Cat. No.: B12893324
M. Wt: 277.3 g/mol
InChI Key: QFFMBOXLYJKPKE-DTQAZKPQSA-N
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Description

The compound (E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one belongs to the oxazol-5(4H)-one family, a class of heterocyclic compounds characterized by a five-membered ring containing oxygen and nitrogen. This specific derivative features:

  • A 2-phenyl group at position 2 of the oxazolone ring.
  • An (E)-configured ethylidene linker at position 4, substituted with a p-tolyl group (4-methylphenyl).

Oxazol-5(4H)-ones are widely studied for their pharmacological and material science applications, including anti-tumor activity, ion detection, and optoelectronic properties . The stereochemistry (E/Z) and substituents on the oxazolone core significantly influence their biological and physicochemical behavior .

Properties

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

(4E)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C18H15NO2/c1-12-8-10-14(11-9-12)13(2)16-18(20)21-17(19-16)15-6-4-3-5-7-15/h3-11H,1-2H3/b16-13+

InChI Key

QFFMBOXLYJKPKE-DTQAZKPQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(=O)OC(=N2)C3=CC=CC=C3)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(=O)OC(=N2)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one typically involves the condensation of appropriate starting materials under specific conditions. One common method is the reaction between a phenyl-substituted oxazole and a p-tolyl-substituted aldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticholinesterase Activity

Recent studies have indicated that compounds similar to (E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one exhibit significant anticholinesterase activity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. A study synthesized various benzimidazole-based oxazole derivatives and evaluated their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. The most effective analogues demonstrated IC50 values in the low micromolar range, indicating potent activity against these enzymes .

1.2 Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies have shown that modifications on the phenyl ring significantly affect the compound's inhibitory potential. By altering the position and nature of substituents, researchers can optimize the efficacy of these compounds against targeted enzymes .

Materials Science Applications

2.1 Organic Light Emitting Diodes (OLEDs)

The compound has potential applications in the development of organic light-emitting diodes due to its ability to form high-refractive index layers. Research has demonstrated that incorporating specific compounds into OLED materials can enhance light outcoupling efficiency, which is essential for improving device performance .

2.2 Polymer Composites

In material science, the synthesis of polymer composites incorporating (E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one can lead to materials with enhanced mechanical and optical properties. These composites are being explored for use in various applications, including protective coatings and electronic devices .

Cosmetic Formulation Applications

3.1 Skin Care Products

The compound is also being investigated for its potential use in cosmetic formulations. Studies have highlighted the importance of ensuring safety and stability in new cosmetic products, which includes thorough investigations into their efficacy on human skin . The incorporation of (E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one into topical formulations could provide beneficial properties due to its chemical structure.

3.2 Experimental Design in Formulation Development

Research has utilized experimental design techniques to optimize formulations containing this compound. For instance, Box-Behnken design methodologies have been employed to evaluate the physical and sensory properties of formulations, leading to improved moisturizing effects and skin compatibility .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticholinesterase ActivitySignificant inhibition of AChE and BuChE
Materials ScienceOLEDsEnhanced light outcoupling efficiency
Polymer CompositesImproved mechanical properties
Cosmetic FormulationSkin Care ProductsPotential benefits in topical formulations

Case Studies

Case Study 1: Anticholinesterase Activity Evaluation

In a comprehensive evaluation of benzimidazole-based oxazole derivatives, several compounds were tested for their ability to inhibit AChE and BuChE. The study found that specific structural modifications led to increased potency, with some derivatives showing IC50 values as low as 0.10 µM against AChE .

Case Study 2: Formulation Optimization

A study aimed at developing a stable topical formulation using (E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one found that the inclusion of this compound significantly improved skin hydration and reduced irritation during clinical testing on human subjects .

Mechanism of Action

The mechanism of action of (E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Biological/Material Applications Toxicity (if reported) References
(E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one 2-phenyl, (E)-p-tolyl ethylidene Not explicitly reported in evidence; inferred applications based on analogs (e.g., ion detection, anti-tumor) N/A
2-Phenyl-4-((4,6,8-trimethylazulen-1-yl)methylene)oxazol-5(4H)-one (M) Azulenyl-methylene substituent Electropolymerizable films for heavy metal (Pb²⁺, Cd²⁺) detection Low toxicity in environmental assays
(2S,3R)-3-(Oxiran-2-yl)phenylmethyl)oxazol-5(4H)-ones (6a–6k) Epoxide-containing side chain Anti-tumor activity (IC₅₀: 5–20 µM against A549/SMMC-7712 cells) Not reported
4-((E)-4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one (PBMBO) Methoxybenzylidene substituent Color resist applications (optical materials) Low toxicity inferred from structural analogs
4-((E)-4-Fluorobenzylidene)-2-[(E)-4-methylstyryl]oxazol-5(4H)-one Fluorophenyl and styryl groups Intermediate for acrylamide derivatives (e.g., anti-inflammatory agents) Not reported
Thiazol-5(4H)-ones with hydrazinyl-p-tolyl groups Thiazone core with hydrazine linker Anticancer candidates (synthesized via eco-friendly methods) Moderate toxicity in D. magna assays

Structural and Functional Insights

Substituent Effects on Bioactivity :

  • The (2S,3R)-epoxide derivatives (6a–6k) demonstrate that polar functional groups enhance anti-tumor activity, likely through covalent interactions with cellular targets .
  • Azulenyl substituents (as in compound M) improve electropolymerization efficiency, enabling selective detection of Pb²⁺ ions in water .

Stereochemical Influence :

  • The (E)-configuration in ethylidene/methylene linkers (e.g., in PBMBO) enhances π-conjugation, critical for optoelectronic applications .
  • Z-isomers of similar oxazolones are less common in pharmacological studies, suggesting E-configuration dominance in bioactive designs .

Toxicity Trends :

  • Halogen-free oxazolones (e.g., M) exhibit lower toxicity in D. magna assays compared to halogenated analogs .
  • Thiazol-5(4H)-ones with hydrazine linkers show moderate toxicity, highlighting the trade-off between bioactivity and safety .

Biological Activity

(E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one, also known by its CAS number 57427-95-9, is an oxazole derivative that has garnered attention in recent years for its potential biological activities. This compound belongs to a class of compounds that have been studied for various pharmacological effects, including antimicrobial, anti-inflammatory, and enzyme inhibition properties.

  • Molecular Formula : C18H15NO2
  • Molecular Weight : 277.32 g/mol
  • CAS Number : 57427-95-9

1. Antimicrobial Activity

Recent studies have indicated that oxazole derivatives exhibit significant antimicrobial properties. For instance, (E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one has been tested for its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related oxazole compounds typically range from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria, suggesting a promising antimicrobial profile .

CompoundMIC (mg/mL)Bacterial Strain
(E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-oneTBDTBD
Related Oxazole Derivative0.0039 - 0.025S. aureus, E. coli

2. Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. The structure-activity relationship (SAR) studies revealed that modifications on the phenyl ring significantly influence the inhibitory potency of the compound against these enzymes .

In a comparative study, the IC50 values for similar oxazole derivatives ranged from 0.10 to 12.60 µM for AChE and from 0.20 to 16.30 µM for BuChE, indicating substantial activity . The most potent analogues demonstrated IC50 values comparable to established drugs like donepezil.

EnzymeCompoundIC50 (µM)
Acetylcholinesterase(E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-oneTBD
ButyrylcholinesteraseRelated Oxazole DerivativeTBD
DonepezilStandard DrugAChE: 2.16 ± 0.12, BuChE: 4.50 ± 0.11

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of oxazole derivatives:

  • Synthesis and Evaluation : A study synthesized various benzimidazole-based oxazole analogues, including those structurally similar to (E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one, assessing their inhibitory effects on AChE and BuChE with promising results .
  • Structure Activity Relationship : The SAR analysis indicated that the positioning and nature of substituents on the phenyl ring significantly affect biological activity, highlighting the importance of molecular design in developing effective therapeutic agents .
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of various oxazole derivatives against a range of pathogens, demonstrating that structural modifications can enhance antibacterial activity .

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